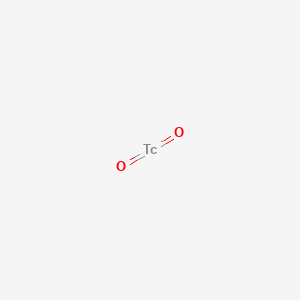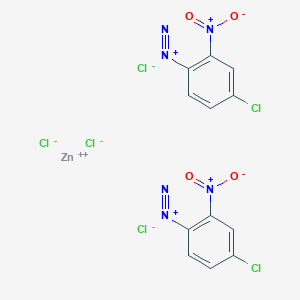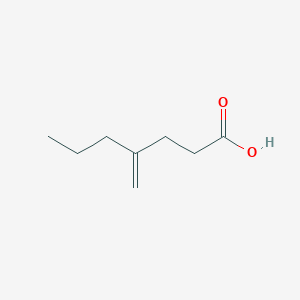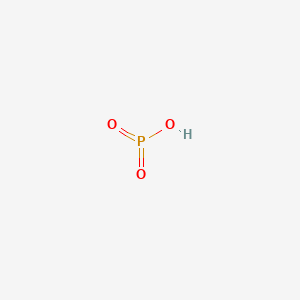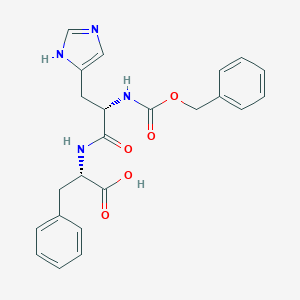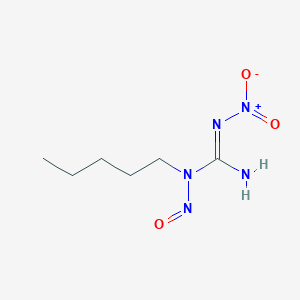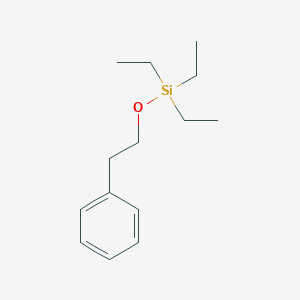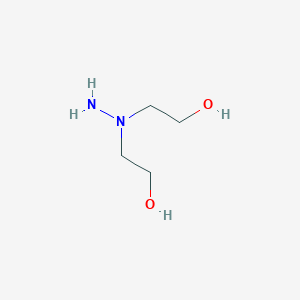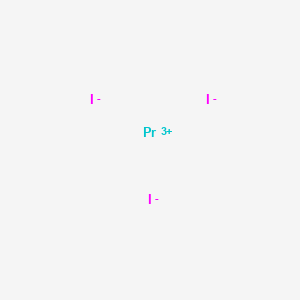
Praseodymium(3+);triiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(III) iodide is an inorganic salt, consisting of the rare-earth metal praseodymium and iodine, with the chemical formula PrI3 . It forms green crystals and is soluble in water .
Synthesis Analysis
Praseodymium(III) iodide can be prepared by heating praseodymium and iodine in an inert atmosphere . It can also be obtained by heating praseodymium with mercury(II) iodide .Molecular Structure Analysis
Praseodymium(III) iodide forms orthorhombic crystals which are hygroscopic . It crystallizes in the PuBr3 type with space group Cmcm (No. 63) with a = 4.3281 (6) Å, b = 14.003 (6) Å and c = 9.988 (3) Å .Chemical Reactions Analysis
Praseodymium(III) iodide forms compounds with hydrazine, urea, and thiourea . It also forms a nonahydrate, PrI3·9H2O, which can be obtained by dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid .Physical And Chemical Properties Analysis
Praseodymium(III) iodide has a molar mass of 521.619 g/mol . It forms green, hygroscopic crystals and is soluble in water . It has a melting point of 738 °C and a boiling point of 1,380 °C .科学的研究の応用
X-ray Photoelectron Spectroscopy
Praseodymium(3+);triiodide can be used in X-ray photoelectron spectroscopy to investigate the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure . This application is particularly useful in understanding the molecular structure of aqueous triiodide .
Molecular and Supramolecular Structures
Praseodymium(3+);triiodide can be used to study the molecular and supramolecular structures of triiodides and polyiodobismuthates . This kind of research can provide valuable insights into the arrangement of anions and their interactions with organic cations .
Optoelectronic Materials
Praseodymium(3+);triiodide can be used in the development of optoelectronic materials . These materials have potential applications in consumer optoelectronic devices, such as solar cells, LED displays, and photodetectors .
Solar Light Absorbers
Praseodymium(3+);triiodide can be used in the fabrication of absorber layers for hybrid perovskite solar cells . These solar cells can efficiently absorb solar light, making them a promising technology for renewable energy applications .
Solid-State Batteries
Praseodymium(3+);triiodide can be used in the development of solid-state batteries . These batteries have the potential to offer higher energy density and improved safety compared to traditional liquid-based batteries .
Radiation Detectors
Praseodymium(3+);triiodide can be used in the development of radiation detectors . These detectors can be used in a variety of fields, including medical imaging, nuclear power generation, and security screening .
Photocatalysts
Praseodymium(3+);triiodide can be used in the development of photocatalysts . These catalysts can harness light energy to drive chemical reactions, with potential applications in environmental remediation and sustainable chemical synthesis .
Physicochemical Property Studies
Praseodymium(3+);triiodide can be used to study physicochemical properties under high-pressure conditions . This can provide valuable insights into the behavior of materials under extreme conditions .
Safety and Hazards
将来の方向性
While specific future directions for Praseodymium(3+);triiodide are not mentioned in the sources, research into the molecular structure of aqueous triiodide solutions is ongoing . This includes investigations into the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
作用機序
Target of Action
Praseodymium(3+);triiodide, also known as Praseodymium (III) iodide, is an inorganic salt consisting of the rare-earth metal praseodymium and iodine
Mode of Action
Praseodymium(3+);triiodide interacts with its targets primarily through ionic interactions. It can form various compounds with other elements or molecules, such as hydrazine, urea, and thiourea . These interactions result in the formation of new compounds with different properties.
Biochemical Pathways
It’s known that praseodymium can react with iodine to form praseodymium (iii) iodide . This reaction could potentially affect iodine-related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Praseodymium(3+);triiodide are not well-documented. As an inorganic compound, it’s likely to have different pharmacokinetic properties compared to organic drugs. Its solubility in water suggests that it could be absorbed and distributed in the body through the bloodstream.
Result of Action
It’s known to form green crystals , which could potentially interact with cells and tissues in various ways
Action Environment
The action of Praseodymium(3+);triiodide can be influenced by various environmental factors. For instance, it’s known to be hygroscopic , meaning it absorbs moisture from the environment. This property could potentially influence its stability and efficacy. Additionally, its reactions with other elements or compounds could be affected by factors such as temperature and pressure.
特性
IUPAC Name |
praseodymium(3+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVRIVGNKNWML-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6211 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(3+);triiodide | |
CAS RN |
13813-23-5 |
Source


|
| Record name | Praseodymium iodide (PrI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



